N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
The compound N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole derivative featuring a unique Z-configuration at the benzothiazol-2-ylidene moiety. This structural motif is critical for its electronic properties, as the conjugation between the thiazole ring and the propanamide group is influenced by the planar arrangement of the (2Z)-configuration. The 6-bromo substituent on the benzothiazole ring enhances electrophilic reactivity, while the 2-ethoxyethyl side chain contributes to solubility in polar solvents .
Synthesis of such compounds typically involves cyclocondensation of substituted thioamides with α-haloketones, followed by functionalization of the resultant benzothiazole core. Characterization methods include 1H/13C NMR, IR spectroscopy, and X-ray crystallography (utilizing programs like SHELXL and ORTEP-3 for structural validation) .
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2S/c1-3-13(18)16-14-17(7-8-19-4-2)11-6-5-10(15)9-12(11)20-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULTCWYXADOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Alkylation: The brominated benzothiazole is alkylated with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the 2-ethoxyethyl group.
Formation of the Ylidene Group: The final step involves the condensation of the alkylated benzothiazole with propanamide under basic conditions to form the ylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Numerous studies have indicated that compounds similar to N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exhibit various biological activities:
Anticancer Properties
Research has shown that benzothiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The unique structure of this compound may enhance its efficacy as an anticancer agent.
Antimicrobial Activity
Compounds with benzothiazole cores have demonstrated antimicrobial properties against a range of pathogens. The presence of the ethoxyethyl group may further augment this activity by improving solubility and bioavailability.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Its interaction with specific molecular targets involved in inflammation can lead to therapeutic applications.
Case Studies
Several studies have documented the applications of benzothiazole derivatives in drug development:
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of benzothiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting potential for further development as an anticancer drug .
- Antimicrobial Assessment : Another research project focused on the antimicrobial properties of benzothiazole compounds. The study highlighted that modifications like those found in this compound enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives with propanamide or related substituents exhibit diverse physicochemical and biological properties. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
Substituent Effects :
- The 6-bromo group in the target compound increases electrophilicity compared to 6-ethoxy or 6-sulfamoyl analogs, making it more reactive in nucleophilic aromatic substitution .
- 2-Ethoxyethyl vs. Ethoxy : The ethoxyethyl chain in the target compound improves solubility in polar aprotic solvents (e.g., DMF) relative to simpler ethoxy-substituted analogs .
Configuration and Conjugation: The (2Z)-configuration enforces planarity in the benzothiazol-2-ylidene system, enhancing π-conjugation with the propanamide group. This contrasts with non-planar analogs (e.g., N-(benzothiazole-2-yl)-propanamides), which exhibit reduced electronic delocalization .
Biological and Chemical Relevance :
- Sulfonamide-containing analogs (e.g., BA92205) demonstrate higher aqueous solubility, suggesting utility in drug formulations, whereas diphenylpropanamide derivatives are more suited for membrane penetration in CNS-targeting therapies .
- The target compound’s bromine atom may facilitate further functionalization (e.g., Suzuki coupling), a property less feasible in chlorophenyl or ethoxy derivatives .
Research Findings:
- X-ray Crystallography : Structural validation of similar compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) confirms the importance of hydrogen-bonding networks (N–H···O and C–H···Br interactions) in stabilizing crystal packing, a feature likely shared by the target compound .
- SHELX Refinement : Programs like SHELXL are critical for resolving the Z-configuration and validating bond lengths/angles in benzothiazol-2-ylidene systems, ensuring accurate structural comparisons .
Biological Activity
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in pharmacological research. Its unique structure includes a benzothiazole moiety, a bromine atom, and an ethoxyethyl substituent, which contribute to its potential therapeutic applications.
Key Features
- Benzothiazole Core: Known for its diverse biological activities.
- Bromine Atom: Enhances reactivity and potential interactions with biological targets.
- Ethoxyethyl Group: Contributes to solubility and bioavailability.
Antimicrobial Properties
Research indicates that benzothiazole derivatives possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 µg/mL for effective antimicrobial action .
Anticancer Potential
Benzothiazole derivatives have shown promising anticancer activity. In vitro studies reveal selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been documented to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation markers in experimental models .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation: It could modulate receptor activity linked to pain and inflammation.
- DNA Interaction: Potential interactions with DNA could lead to cytotoxic effects in cancer cells.
Case Studies and Experimental Data
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol.
- Bromination : Introduction of the bromine atom using brominating agents.
- Alkylation : Incorporation of the ethoxyethyl group through nucleophilic substitution.
- Formation of Propanamide : Reaction with acetic anhydride or acetyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
